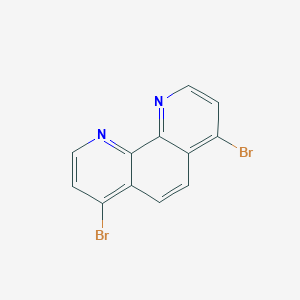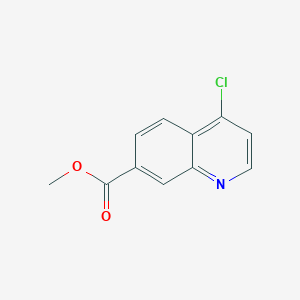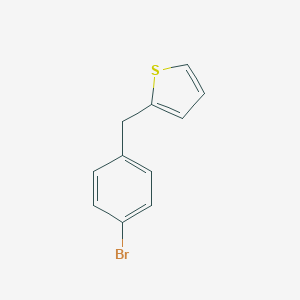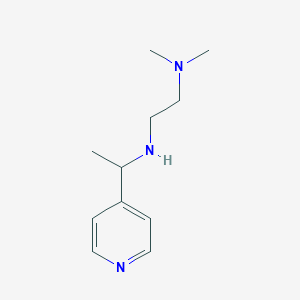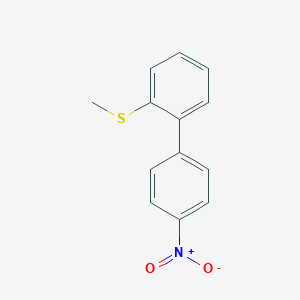
1-(Metilsulfanil)-2-(4-nitrofenil)benceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene, also known as MNTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNTB is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 249.3 g/mol.
Mecanismo De Acción
The exact mechanism of action of 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. In particular, 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which has been shown to improve cognitive function and memory.
Biochemical and Physiological Effects:
1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the activity of acetylcholinesterase, as mentioned above. Additionally, 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body and alleviate symptoms of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene in lab experiments is its high purity and stability, which makes it a reliable and consistent reagent. Additionally, 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene is relatively easy and inexpensive to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene is its potential toxicity, which may limit its use in certain experiments. Additionally, 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene may have limited solubility in certain solvents, which may make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research involving 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene, including its potential applications in the development of new drugs for the treatment of various diseases. Additionally, 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene may have potential applications in the field of organic electronics, where it could be used to develop new materials with improved properties. Further research is also needed to fully understand the mechanism of action of 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene and its potential effects on the body. Overall, 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene is a promising compound that has the potential to make significant contributions to various fields of scientific research.
Métodos De Síntesis
1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene can be synthesized through a variety of methods, including the reaction of 4-nitrobenzaldehyde with thioanisole in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the thioanisole acts as a nucleophile and the aldehyde group of 4-nitrobenzaldehyde acts as an electrophile. The resulting product is then purified through recrystallization to obtain 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene in its pure form.
Aplicaciones Científicas De Investigación
Química Medicinal: Potenciales Agentes Anticancerígenos
La estructura de 1-(Metilsulfanil)-2-(4-nitrofenil)benceno sugiere aplicaciones potenciales en química medicinal, particularmente en la síntesis de agentes anticancerígenos. El grupo nitro unido al anillo de benceno se puede modificar para formar nitroimidazoles, que son conocidos por sus propiedades radiosensibilizantes en el tratamiento del cáncer . Además, el grupo metilsulfanil podría estar involucrado en el desarrollo de nuevos inhibidores enzimáticos que se dirigen a vías específicas en las células cancerosas.
Ciencia de los Materiales: Semiconductores Orgánicos
En ciencia de los materiales, este compuesto podría usarse para sintetizar semiconductores orgánicos. La presencia de ambos grupos donantes de electrones (metilsulfanil) y aceptores de electrones (nitro) lo convierte en un candidato para crear uniones p-n en células fotovoltaicas orgánicas . Esto podría conducir al desarrollo de células solares más eficientes con mejores capacidades de separación de carga.
Ciencia Ambiental: Detección de Contaminantes
La estructura única del compuesto puede permitirle interactuar con contaminantes ambientales específicos, lo que lo hace útil en la detección y cuantificación de estas sustancias. Podría incorporarse en sensores que detectan compuestos sulfurosos u óxidos de nitrógeno, que son contaminantes comunes en las emisiones industriales .
Química Analítica: Estándares Cromatográficos
This compound podría servir como un estándar en análisis cromatográficos debido a sus distintas propiedades químicas. Su capacidad para absorber la luz a longitudes de onda específicas lo hace adecuado para la espectroscopia UV-Vis, lo que ayuda en la identificación y cuantificación de compuestos similares en mezclas complejas .
Bioquímica: Estudios de Interacción con el ADN
La reactividad del compuesto con el ADN podría explorarse en bioquímica para estudiar las interacciones con el ADN. El grupo nitro puede sufrir reducción para formar intermediarios reactivos que se unen al ADN, lo que se puede utilizar para comprender los mecanismos de daño y reparación del ADN .
Farmacología: Investigación del Metabolismo de los Fármacos
En farmacología, los investigadores podrían utilizar this compound para estudiar el metabolismo de los fármacos. El compuesto podría ser un modelo para examinar cómo se metabolizan los fármacos que contienen azufre en el cuerpo y cómo interactúan con los componentes celulares .
Propiedades
IUPAC Name |
1-methylsulfanyl-2-(4-nitrophenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBSWRVIZRRKMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574008 |
Source


|
| Record name | 2-(Methylsulfanyl)-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100727-36-4 |
Source


|
| Record name | 2-(Methylsulfanyl)-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


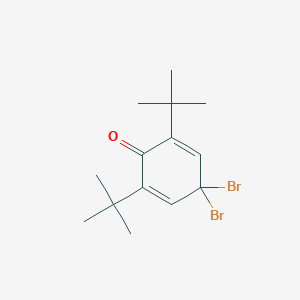
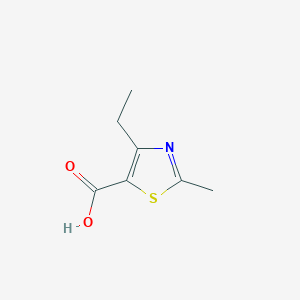
![ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate](/img/structure/B179062.png)

![1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium](/img/structure/B179068.png)


